Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate is an organic compound with a complex structure that includes ethyl, diethylcarbamoyl, and trifluoropropanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropropanoate with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(diethylcarbamoyl)acetate: Similar in structure but lacks the trifluoromethyl group.
Diethylcarbamazine: Used as an anthelmintic drug, structurally related but with different functional groups.
Uniqueness
Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
CAS No. |
62935-46-0 |
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Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-14(5-2)8(15)7(10(11,12)13)9(16)17-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
VATSAGYIQXKZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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